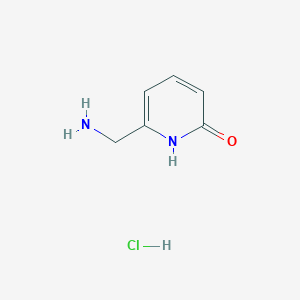

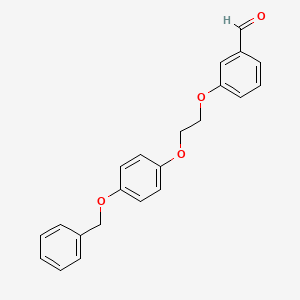

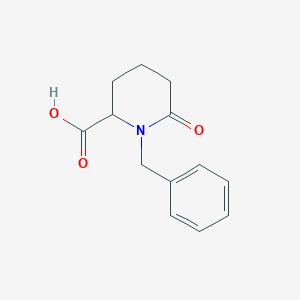

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

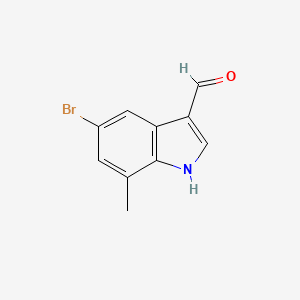

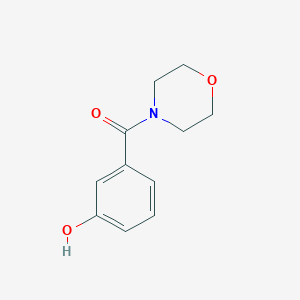

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde, also known as 4-benzyloxy-3-ethoxy-2-phenoxybenzaldehyde, is a versatile compound that is used in a variety of applications in scientific research. It is a white crystalline solid with a melting point of 151-154 °C. This compound has been studied in terms of its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Copolymers

- Researchers have synthesized novel copolymers by copolymerizing oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds similar to "3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde", with styrene. These copolymers were characterized using various techniques, demonstrating high thermal stability and unique reactivity ratios. The studies indicate that the incorporation of such oxy ring-substituted benzaldehydes into copolymers can significantly alter their properties, such as glass transition temperatures and decomposition patterns (Kharas et al., 2013), (Kharas et al., 2015).

Advanced Polymer Synthesis

- A method for the scalable preparation of compounds like 4-benzyloxy-2-hydroxyl benzaldehyde, closely related to the target compound, was developed. This synthesis route is notable for its efficiency and the high yield of the desired product, which is crucial for further applications in polymer synthesis and other areas of materials science (Sun Gui-fa, 2012).

Conductive Polymer Materials

- The synthesis of bis-aldehyde monomers, which share structural similarities with "this compound", and their polymerization to produce poly(azomethine)s, were explored. These materials exhibit electrical conductivities higher than previously reported polymers, suggesting potential applications in electronic devices (Hafeez et al., 2019).

Structural and Physicochemical Analysis

- Detailed structural analysis through nuclear magnetic resonance (NMR) has been utilized to identify the chemical structure of compounds structurally related to the target molecule. These studies provide critical insights into the molecular configuration and potential reactivity of such compounds (Yu Shu-lin, 2010).

Photophysical Studies

- Research on calix[4]arene derivatives, modified with benzaldehyde moieties similar to the compound of interest, has shed light on their complexation behavior with lanthanide ions like terbium(III). The findings suggest intriguing photophysical properties, including fluorescence, that could be harnessed for sensing and imaging applications (Wang Hao et al., 2005).

Propriétés

IUPAC Name |

3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-16-19-7-4-8-22(15-19)25-14-13-24-20-9-11-21(12-10-20)26-17-18-5-2-1-3-6-18/h1-12,15-16H,13-14,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAORPRYYIFUXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594780 |

Source

|

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-86-0 |

Source

|

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)